molecular formula C30H18 B1618600 Dibenzo[a,c]pentacene CAS No. 216-08-0

Dibenzo[a,c]pentacene

Cat. No. B1618600
CAS RN: 216-08-0
M. Wt: 378.5 g/mol
InChI Key: FMULMJRDHBIBNO-UHFFFAOYSA-N
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Description

Dibenzo[a,c]pentacene is a polycyclic aromatic hydrocarbon with the molecular formula C30H18 . It is a ladder-type fused-ring system with an anti-aromatic nature .


Synthesis Analysis

The synthesis of Dibenzo[a,c]pentacene and similar compounds often involves complex organic reactions. For instance, one study reveals that cationic intermediates generated from epoxy dibenzocycloheptanol can be transformed into acenes, azulene-embedded PAHs, and dibenzocycloheptanone derivatives .


Molecular Structure Analysis

The molecular structure of Dibenzo[a,c]pentacene is available as a 2D Mol file or as a computed 3D SD file . The molecule has a molecular weight of 378.4639 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Dibenzo[a,c]pentacene, a polycyclic aromatic hydrocarbon, has been synthesized through methods like chemoselective C-O arylation of dimethoxyanthraquinones. This process is facilitated by the use of ruthenium catalysts and involves selective reactions with arylboronates, leading to diarylation products (Suzuki et al., 2017).
  • In another approach, synthesis of functionalized pentacenes, which are closely related to dibenzo[a,c]pentacene, has been achieved using C-H bond activation. This method allows for the introduction of functional groups at specific positions, enhancing solubility and modifying electronic properties (Kuninobu et al., 2010).

Electronic and Optical Applications

  • Dibenzo[a,c]pentacene and related compounds are being explored for their potential in organic electronics, particularly in organic thin-film transistors (OTFTs). Studies have investigated the hole-transporting characteristics and device fabrication using such compounds, highlighting their utility in electronic applications (Mori et al., 2010).
  • Another study focused on the isomers of pentacene, including dibenzo[a,c]pentacene, for their suitability in OTFT applications. The research evaluated the electronic and optical properties of these isomers, suggesting their potential as air-stable alternatives for organic electronic devices (Jones & Lin, 2017).

Stability and Morphological Studies

  • Research has also been conducted on the stability and film morphology of dibenzo[a,c]pentacene and similar compounds. Studies on film morphology are crucial for understanding the material's behavior in device applications, such as in OFETs (Fujita et al., 2008).
  • The stability of such compounds in the presence of air and light is another area of interest. Investigations into the reactivity and degradation under various conditions help in tailoring these materials for long-term electronic device applications.

properties

IUPAC Name

heptacyclo[16.12.0.03,16.04,9.010,15.020,29.022,27]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-2-8-20-14-22-16-24-18-30-28-12-6-4-10-26(28)25-9-3-5-11-27(25)29(30)17-23(24)15-21(22)13-19(20)7-1/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMULMJRDHBIBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C6=CC=CC=C6C7=CC=CC=C7C5=CC4=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175966
Record name Dibenzo(a,c)pentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[a,c]pentacene

CAS RN

216-08-0
Record name Dibenzo(a,c)pentacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000216080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(a,c)pentacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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